Ethyl 5-bromo-2-cyano-4-methylbenzoate
Overview
Description
Ethyl 5-bromo-2-cyano-4-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and ethyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyano-4-methylbenzoate typically involves the bromination of 2-cyano-4-methylbenzoic acid followed by esterification. One common method includes the following steps:
Bromination: 2-cyano-4-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: Amino derivatives.
Hydrolysis: 5-bromo-2-cyano-4-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-4-methylbenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and bromine groups can enhance its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-cyano-2-methylbenzoate
- Ethyl 2-bromo-5-cyano-4-methylbenzoate
Comparison
Ethyl 5-bromo-2-cyano-4-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution or reduction reactions. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-10(12)7(2)4-8(9)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMWJXKVONMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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